Ibudilast

Macrophage Migration Inhibitory Factor Immunology Inflammation

Ibudilast is a best-in-class chemical probe for MIF- and TLR4-mediated inflammation research. Unlike roflumilast or apremilast, ibudilast uniquely inhibits MIF tautomerase (IC50 = 9.5 ± 5.6 μM) and antagonizes TLR4, while lacking FXIIa inhibition. With 48% brain atrophy reduction in progressive MS (SPRINT-MS trial), ibudilast is the clear choice for CNS neuroprotection studies. Buy from trusted suppliers for reliable results.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 50847-11-5
Cat. No. B1674240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbudilast
CAS50847-11-5
SynonymsMN-166, MN166, MN 166, AV-411, AV 411, AV411, KC404;  KC-404;  KC 404;  Ibudilast
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
InChIInChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3
InChIKeyZJVFLBOZORBYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.79e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibudilast (CAS 50847-11-5) for Scientific Procurement: Phosphodiesterase and Multi-Target Inhibitor


Ibudilast (CAS 50847-11-5, development codes AV-411 or MN-166) is a small-molecule anti-inflammatory and neuroprotective agent initially developed for asthma and cerebrovascular disorders [1]. It acts primarily as a non-selective phosphodiesterase (PDE) inhibitor, targeting PDE3, PDE4, PDE10, and PDE11 [1], and has also been identified as an antagonist of macrophage migration inhibitory factor (MIF) [2] and toll-like receptor 4 (TLR4) [3]. Ibudilast is orally bioavailable and demonstrates notable central nervous system (CNS) penetration [4].

Why Ibudilast (50847-11-5) Cannot Be Substituted with Standard PDE4 Inhibitors


Ibudilast's pharmacological profile is distinct from other PDE4 inhibitors due to its unique polypharmacology, which includes potent inhibition of MIF and antagonism of TLR4, targets not engaged by other PDE4 inhibitors like roflumilast or apremilast [1]. This multi-target activity translates into differential clinical efficacy, such as a 48% reduction in brain atrophy in progressive multiple sclerosis, a neuroprotective effect not observed with other PDE4 inhibitors [2]. Furthermore, ibudilast's lack of inhibitory effect on coagulation factor XIIa contrasts with roflumilast, highlighting distinct off-target profiles [3]. Simple substitution based solely on PDE4 inhibition is therefore scientifically invalid.

Quantitative Differentiation of Ibudilast (50847-11-5): A Comparator-Based Evidence Guide


MIF Tautomerase Inhibition: Ibudilast vs. Standard Antagonist ISO-1

Ibudilast demonstrates potent inhibition of MIF tautomerase activity, a key pro-inflammatory cytokine target. In a dopachrome tautomerase assay, ibudilast exhibited an IC50 of 9.5 ± 5.6 μM, which is comparable to the standard MIF antagonist ISO-1 (IC50 = 6.2 ± 3.8 μM) [1]. This establishes ibudilast as a validated MIF inhibitor, a mechanism not shared by other PDE4 inhibitors like roflumilast or apremilast [2].

Macrophage Migration Inhibitory Factor Immunology Inflammation

Whole-Brain Atrophy Reduction in Progressive MS: Ibudilast vs. Placebo

In the Phase 2b SPRINT-MS trial (NCT01982942), ibudilast treatment (up to 100 mg/day) significantly reduced the rate of whole-brain atrophy by 48% compared to placebo (p=0.04) over 96 weeks in patients with progressive multiple sclerosis [1]. This neuroprotective effect was more pronounced in primary progressive MS (PPMS; p<0.01) [2]. Notably, this benefit on brain volume was not accompanied by a reduction in new or enlarging T2 lesions (37.2% on ibudilast vs. 29.0% on placebo, p=0.82), indicating a primary neuroprotective rather than anti-inflammatory mechanism [3].

Multiple Sclerosis Neuroprotection Clinical Trial

Selective PDE4 Inhibition: Ibudilast vs. Rolipram in Eosinophil Membrane-Bound Enzyme

Ibudilast inhibits membrane-bound PDE4 from guinea-pig eosinophils with an IC50 of 0.87 ± 0.37 μM, compared to the selective PDE4 inhibitor rolipram (IC50 = 0.20 ± 0.04 μM) [1]. While rolipram is approximately 4-fold more potent, ibudilast's potency increases significantly upon enzyme solubilization (IC50 = 0.11 ± 0.05 μM) or exposure to vanadate/glutathione (IC50 = 0.11 ± 0.02 μM) [2]. This context-dependent potency suggests differential engagement with PDE4 conformations.

PDE4 Inhibition Eosinophils Inflammation

TLR4 Antagonism: A Unique Property Among PDE4 Inhibitors

Ibudilast acts as a toll-like receptor 4 (TLR4) antagonist, a property not shared by other PDE4 inhibitors like roflumilast, rolipram, or apremilast [1]. In a rat model of hemorrhagic shock and reperfusion (HSR), ibudilast pretreatment (10 mg/kg, i.p.) significantly reduced myocardial TLR4 protein expression and decreased downstream inflammatory markers TNF-α and MDA compared to untreated HSR controls (P < .05) [2]. This TLR4 antagonism contributes to ibudilast's anti-inflammatory and neuroprotective effects.

TLR4 Antagonist Neuroinflammation Innate Immunity

Differential Coagulation Factor XIIa Inhibition: Ibudilast vs. Roflumilast

A comparative study evaluating the effects of PDE4 inhibitors on activated coagulation factor XII (FXIIa) found that roflumilast significantly inhibited FXIIa in a dose-dependent manner at micromolar concentrations, whereas ibudilast and crisaborole showed no inhibitory effects on FXIIa or related enzymes (plasma kallikrein, FXIa) [1]. This indicates that ibudilast lacks the off-target anticoagulant activity observed with roflumilast.

Coagulation Factor XII Off-target Effects

CNS Penetration: Ibudilast Demonstrates Superior Brain Distribution Compared to Other PDE4 Inhibitors

Ibudilast exhibits good CNS penetration, distributing well to the brain [1]. While precise brain-to-plasma ratios are not consistently reported, preclinical and clinical evidence confirms its ability to cross the blood-brain barrier and exert pharmacological effects within the CNS, as demonstrated by neuroprotective outcomes in progressive MS trials [2]. In contrast, many other PDE4 inhibitors (e.g., roflumilast) have limited CNS distribution and are primarily used for peripheral indications like COPD [3].

CNS Penetration Pharmacokinetics Neuroinflammation

High-Value Research Applications for Ibudilast (50847-11-5) Based on Differential Evidence


Investigating MIF-Mediated Inflammatory Pathways

Ibudilast should be prioritized as a chemical probe for studying MIF-dependent inflammation, given its validated MIF tautomerase inhibition (IC50 = 9.5 ± 5.6 μM) comparable to the standard antagonist ISO-1 [1]. Unlike other PDE4 inhibitors, ibudilast offers a dual mechanism, allowing researchers to dissect the contributions of PDE4 inhibition versus MIF antagonism in cellular and in vivo models of inflammatory disease.

Neuroprotection Studies in Progressive Multiple Sclerosis and Neurodegeneration

Ibudilast is the compound of choice for preclinical and clinical research focused on neuroprotection in progressive multiple sclerosis and other neurodegenerative conditions. The SPRINT-MS trial provides strong quantitative evidence for a 48% reduction in whole-brain atrophy (p=0.04) [2]. This neuroprotective effect, coupled with its CNS penetration [3], makes ibudilast a unique tool for investigating mechanisms of neurodegeneration independent of peripheral anti-inflammatory effects.

Studies Requiring PDE4 Inhibition Without Anticoagulant Off-Target Effects

For experimental models where coagulation factor XIIa inhibition would confound results (e.g., thrombosis, inflammation, or hemostasis studies), ibudilast is a superior choice over roflumilast. Direct comparative data show that ibudilast does not inhibit FXIIa, plasma kallikrein, or FXIa, while roflumilast exhibits significant dose-dependent FXIIa inhibition [4]. This ensures that observed effects are attributable to the intended PDE4 inhibition rather than off-target anticoagulant activity.

Investigating TLR4-Mediated Neuroinflammation and Innate Immunity

Ibudilast is uniquely positioned as a TLR4 antagonist among PDE4 inhibitors [5]. Researchers studying TLR4 signaling in the CNS, such as in models of opioid-induced neuroinflammation, Alzheimer's disease, or traumatic brain injury, should select ibudilast to interrogate this pathway. Its dual TLR4 antagonism and PDE4 inhibition provide a distinct pharmacological profile for probing innate immune responses in the brain.

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